2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine
Description
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a cyclopentane moiety. The bromine atom at the 2-position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis.
This compound’s utility stems from its ability to undergo nucleophilic substitution reactions, Suzuki-Miyaura couplings, and cross-coupling reactions, enabling the synthesis of complex bioactive molecules . Its application in drug discovery is highlighted by its role as a precursor in the development of HSD17B13 inhibitors (e.g., BI-3231 derivatives) and other therapeutic agents .
Propriétés
Numéro CAS |
1780771-28-9 |
|---|---|
Formule moléculaire |
C7H7BrN2 |
Poids moléculaire |
199 |
Pureté |
95 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the bromination of cyclopenta[d]pyrimidine derivatives. One common method is the reaction of cyclopenta[d]pyrimidine with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems to ensure consistent product quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine.
Applications De Recherche Scientifique
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in material science and the development of advanced materials.
Mécanisme D'action
The mechanism by which 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine, emphasizing differences in substituents, reactivity, and applications:
Key Observations:
Halogen Substituent Effects:
- Bromine at C2 (target compound) offers superior leaving-group ability compared to chlorine analogs, facilitating nucleophilic aromatic substitution and cross-coupling reactions .
- Chlorine substituents (e.g., in C₂- or C₄-position) reduce electrophilicity but improve metabolic stability in drug candidates .
Structural Modifications:
Activité Biologique
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine is characterized by its unique bicyclic structure which enables various interactions with biological targets. The synthesis typically involves cyclization reactions of appropriate precursors followed by bromination.
Biological Activity
The biological activity of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine has been explored in several studies, focusing primarily on its anticancer properties and interactions with cellular pathways.
Anticancer Activity
Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Case Study:
A study investigated the activity of a series of substituted cyclopenta[d]pyrimidines, including 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine. It was found that certain derivatives displayed nanomolar inhibitory concentrations (IC50) against tumor cell proliferation. Notably, one derivative was reported to be up to seven times more potent than the parent compound in inhibiting cancer cell growth .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the cyclopenta[d]pyrimidine scaffold can significantly enhance biological activity. For example:
- N-methyl and 4′-methoxy groups have been identified as critical for potent activity.
- Substituents at the 6-position do not necessarily contribute to activity but can influence solubility and bioavailability.
The proposed mechanism of action for 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine involves:
- Inhibition of tubulin polymerization , disrupting microtubule formation essential for mitosis.
- Interaction with specific protein targets that modulate cell signaling pathways related to apoptosis and proliferation.
Data Summary Table
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine | MCF-7 | <100 | Microtubule inhibition |
| 30·HCl (derivative) | Triple Negative Breast Cancer | <10 | Antimicrotubule agent |
Q & A
Q. What are the established synthetic routes for 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, bromination of cyclopenta[d]pyrimidine derivatives using reagents like in inert solvents (e.g., THF or DCM) at 0–25°C can introduce the bromine substituent. Key factors include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-bromination .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Stoichiometry : A 1:1 molar ratio of precursor to brominating agent optimizes yield (reported 65–85%) .
Comparative
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Bromination | NBS, THF | THF | 72% |
| Cyclization | Br₂, FeCl₃ | DCM | 68% |
Q. What spectroscopic and chromatographic techniques are critical for characterizing 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions. The bromine atom deshields adjacent protons, causing downfield shifts (e.g., H-2 at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, MW 213.98) and isotopic patterns for bromine .
- HPLC-PDA : Purity analysis (>98%) using C18 columns with acetonitrile/water gradients detects trace impurities from synthesis .
Q. How does the bromine substituent influence the reactivity of the cyclopenta[d]pyrimidine core in nucleophilic substitution reactions?
- Methodological Answer : The bromine at the 2-position acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Key considerations:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .
- Catalysts : Copper(I) iodide or palladium catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura with boronic acids) .
- Steric Hindrance : Bulky nucleophiles require elevated temperatures (80–100°C) for complete conversion .
Advanced Research Questions
Q. What strategies optimize regioselectivity in cross-coupling reactions involving 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine?
- Methodological Answer :
- Ligand Design : Bidentate ligands (e.g., XPhos) in Pd-catalyzed reactions direct coupling to the bromine site, minimizing off-target reactivity .
- Substrate Screening : Electron-deficient aryl boronic acids favor coupling at the 2-position (90% selectivity) over the pyrimidine nitrogen .
- Kinetic Control : Lower reaction temperatures (50°C) and shorter times (2–4 hrs) suppress byproduct formation .
Q. How can researchers resolve contradictions in biological activity data for derivatives of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Purity Validation : Re-analyze compounds via HPLC and LC-MS to confirm >95% purity .
- Dose-Response Curves : Use standardized IC₅₀ assays (e.g., enzyme inhibition) with triplicate measurements to assess reproducibility .
- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning affecting activity .
Q. What computational methods predict the binding affinity of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine derivatives with target enzymes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina use SMILES notations (e.g., ) to model interactions with active sites (e.g., kinase domains) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with binding free energy calculated via MM-PBSA .
- QSAR Models : Electron-withdrawing substituents (e.g., -Br) correlate with improved binding (R² = 0.82 in kinase targets) .
Q. How does solvent polarity affect the stability and degradation pathways of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C, 75% RH) show:
| Solvent | Half-Life (Days) | Major Degradant |
|---|---|---|
| DMSO | 14 | De-brominated analog |
| Water | 3 | Hydrolysis product |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
